molecular formula C28H32N2O5 B2648320 7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879921-87-6

7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2648320
CAS RN: 879921-87-6
M. Wt: 476.573
InChI Key: RYDWAYGRJCOINP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a different part of the molecule. For instance, the morpholine ring could be formed via a ring-closing reaction, while the propoxyphenyl group could be introduced via a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring would introduce some polarity to the molecule, while the propoxyphenyl group would likely contribute to its hydrophobic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The morpholine ring could potentially undergo substitution reactions, while the propoxyphenyl group could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the balance of hydrophobic and hydrophilic groups in the molecule .

Scientific Research Applications

Antitumor Activity

Research by L. Jurd (1996) discovered that certain benzopyrans, structurally related to the chemical , exhibit significant antitumor properties. These compounds, particularly those containing a 3,4,5-trimethoxyphenyl ring, demonstrated total growth inhibition against human breast, CNS, and colon cancer cell lines in vitro at very low concentrations, highlighting their potential as anticancer agents L. Jurd, 1996.

Solvatochromic Shift Studies

Deepa et al. (2013) conducted studies on solvatochromic shifts in similar compounds to understand their absorption and fluorescence characteristics in various solvents. This research provides insights into the electronic properties of these compounds, indicating their potential applications in the development of photoluminescent materials H. Deepa, J. Thipperudrappa, R. H. Fattepur, H. .. S. Kumar, 2013.

Synthesis and Characterization of Complexes

Amirnasr et al. (2001) synthesized and characterized Co(III) complexes with morpholine, pyrrolidine, and piperidine, providing valuable data on their structural and spectroscopic properties. Such studies are crucial for understanding the reactivity and potential applications of these complexes in catalysis or material science M. Amirnasr, K. Schenk, Alireza Gorji, R. Vafazadeh, 2001.

Photoluminescent Conjugated Polymers

T. Beyerlein and B. Tieke (2000) developed a series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These materials exhibit strong photoluminescence and are of interest for electronic applications due to their photochemical stability and processability into thin films T. Beyerlein, B. Tieke, 2000.

properties

IUPAC Name

7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-3-15-34-21-8-6-20(7-9-21)25-24-26(31)22-18-19(2)5-10-23(22)35-27(24)28(32)30(25)12-4-11-29-13-16-33-17-14-29/h5-10,18,25H,3-4,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDWAYGRJCOINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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